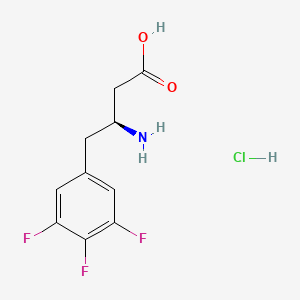
(S)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride
Description
(S)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a trifluorophenyl group, and a butanoic acid moiety, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C10H11ClF3NO2 |
|---|---|
Molecular Weight |
269.65 g/mol |
IUPAC Name |
(3S)-3-amino-4-(3,4,5-trifluorophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-2-5(3-8(12)10(7)13)1-6(14)4-9(15)16;/h2-3,6H,1,4,14H2,(H,15,16);1H/t6-;/m0./s1 |
InChI Key |
AUSBITMUDRYASE-RGMNGODLSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)C[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(CC(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzene and butanoic acid derivatives.
Formation of Intermediate: The trifluorobenzene is subjected to nitration to introduce the amino group, followed by reduction to form the corresponding aniline derivative.
Coupling Reaction: The aniline derivative is then coupled with a butanoic acid derivative under appropriate conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(S)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluorobenzene
- 4-(3,4,5-Trifluorophenyl)butanoic acid
Uniqueness
(S)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride is unique due to the presence of both an amino group and a trifluorophenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


